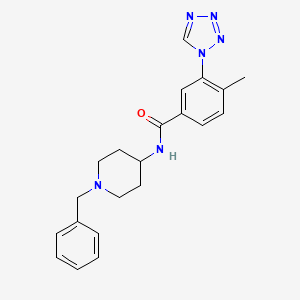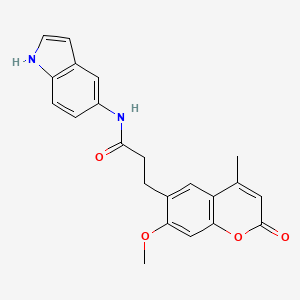![molecular formula C15H12ClN5O2 B12159018 2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12159018.png)
2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide: is a chemical compound with a complex structure. Let’s break it down:
2-Chloro: This part of the compound contains a chlorine atom attached to the benzene ring.
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]: Here, we have a phenyl ring substituted with a methoxy group (–OCH₃) and a tetrazole ring (–N₄C) at specific positions.
Benzamide: The core structure is a benzene ring with an amide functional group (–CONH₂) attached.
Preparation Methods
Synthetic Routes:: One synthetic route involves the coupling of a chlorinated benzoyl chloride with an amine containing the tetrazole ring. The reaction proceeds through an acylation process, resulting in the formation of the target compound.
Reaction Conditions::Reagents: Chlorinated benzoyl chloride, amine with tetrazole, and a suitable base.
Solvent: Typically dichloromethane (DCM) or another organic solvent.
Temperature: Room temperature or slightly elevated.
Catalyst: Base (e.g., triethylamine or lutidine).
Industrial Production:: Industrial-scale production may involve variations of this synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
Reactions::
Acylation: The key reaction involves the acylation of the amine with the benzoyl chloride, leading to the formation of the amide bond.
Substitution: The chlorine atom can undergo substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under appropriate conditions.
Benzoyl chloride: Used for acylation.
Tetrazole-containing amines: Essential for constructing the tetrazole ring.
Base: Facilitates the reaction.
Major Products:: The major product is the desired compound itself, 2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While there are related benzamides and tetrazole-containing compounds, the specific combination of chloro, methoxy, and tetrazole groups in this compound sets it apart. Similar compounds include other benzamides and tetrazole derivatives.
Properties
Molecular Formula |
C15H12ClN5O2 |
|---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
2-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-8-10(6-7-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22) |
InChI Key |
XORYBGXNRBTULU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12158944.png)
![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B12158961.png)
![5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12158965.png)


![N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B12158980.png)
![N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B12158989.png)
![methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159004.png)

![methyl 2-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159012.png)
![4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B12159023.png)
![2-methoxy-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B12159028.png)

![1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B12159041.png)
